N-Nitrosoatrazine

Description

Contextualization within Environmental Toxicology and Public Health

N-Nitrosoatrazine (NNAT) is a nitrosamine (B1359907) formed from the nitrosation of atrazine (B1667683), a prevalent herbicide used in agriculture. unl.edu This reaction can occur both in the environment and in vivo, particularly under acidic conditions where nitrite (B80452) is converted to a nitrosating agent. unl.edu The co-occurrence of atrazine from agricultural runoff and nitrates (which can be reduced to nitrites) in water sources creates the potential for NNAT formation, posing a concern for drinking water quality. nih.gov This intersection of agricultural practices and potential human exposure places NNAT within the critical focus of environmental toxicology and public health. nih.govredalyc.org The major sources of human exposure to nitrosamines in general include tobacco smoke, certain foods, drinking water, and personal care products. unl.edu

Significance of this compound as an Emerging Contaminant

This compound is considered an emerging contaminant due to its potential for formation in the environment and its suspected toxicological effects. acs.orgunl.edu While atrazine itself is monitored in drinking water, the formation of its nitroso-derivative introduces a new dimension of risk. unl.edu The concern is amplified by the fact that many N-nitroso compounds are known to be carcinogenic. cdc.govcdc.gov Although the carcinogenicity of NNAT itself has not been definitively established, its structural similarity to other carcinogenic nitrosamines raises significant flags for regulatory bodies and public health officials. cdc.govnih.gov The potential for in vivo formation of NNAT in the acidic environment of the human stomach from ingested atrazine and nitrites further elevates its significance as a contaminant of concern. cdc.govunl.edu

Overview of this compound Research Trajectories and Current State of Knowledge

Research on this compound has followed several key trajectories. Initial studies focused on the fundamental chemistry of its formation from atrazine and nitrite under various conditions. cdc.gov Subsequent research has explored its occurrence in environmental matrices like soil and water, as well as its stability and degradation pathways. acs.orgacs.org A significant area of investigation has been the development of sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to detect and quantify NNAT in complex samples like water, soil, and biological tissues. unl.edunih.gov Toxicological research has examined the genotoxicity of NNAT, with studies indicating it is more clastogenic (capable of causing chromosome breakage) than its parent compound, atrazine. cdc.govnih.govnih.gov However, there is a notable gap in the literature regarding comprehensive carcinogenicity studies of NNAT. cdc.govcdc.gov Current knowledge suggests that while the formation of NNAT is possible under specific environmental and physiological conditions, its stability and ultimate impact are influenced by factors like pH, light exposure, and microbial activity. acs.org

Structure

3D Structure

Properties

IUPAC Name |

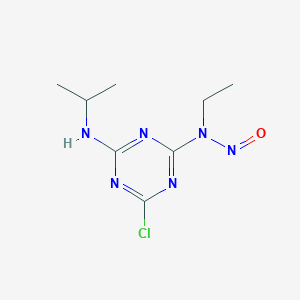

N-[4-chloro-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]-N-ethylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClN6O/c1-4-15(14-16)8-12-6(9)11-7(13-8)10-5(2)3/h5H,4H2,1-3H3,(H,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQSMQGITEZLGKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=NC(=NC(=N1)NC(C)C)Cl)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00205078 | |

| Record name | N-Nitrosoatrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56525-09-8 | |

| Record name | N-Nitrosoatrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056525098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Nitrosoatrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-N2-ethyl-N4-(1-methylethyl)-N2-nitroso-1,3,5-Triazine-2,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-NITROSOATRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QW9SA24W6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation and Occurrence of N Nitrosoatrazine

Chemical Pathways of N-Nitrosoatrazine Formation

The primary chemical pathway for the formation of this compound involves the reaction of atrazine (B1667683), a secondary amine, with a nitrosating agent, typically derived from nitrite (B80452) under acidic conditions. unl.edu This reaction, known as nitrosation, is most efficient in acidic environments (pH 2-4) where nitrous acid (HNO₂) is formed from nitrite. acs.org The nitrous acid can then generate more potent nitrosating species, such as the nitrosonium ion (NO⁺) or dinitrogen trioxide (N₂O₃), which readily react with the secondary amine group on the atrazine molecule. unl.edu The reaction rate is dependent on the concentrations of atrazine, nitrous acid, and hydrogen ions. The formation of NNAT has been demonstrated to occur in vitro in simulated gastric fluid and in vivo in mice. cdc.gov

Environmental Conditions Favoring Formation

Several environmental conditions can promote the formation of this compound. The co-occurrence of atrazine and high levels of nitrate (B79036) (which can be microbially reduced to nitrite) in agricultural runoff and contaminated water sources is a primary prerequisite. nih.gov Acidic conditions in soil and water significantly favor the nitrosation reaction. acs.orgepa.gov For instance, NNAT formation is most readily observed in solutions at pH 2-4 and in soils with a pH of 5 or lower. acs.org The presence of certain organic acids, such as acetic acid and fulvic acid, has been shown to promote NNAT formation even at less acidic pH levels (pH 4-7). acs.org Additionally, the presence of oxygen appears to be important for the reaction to occur in soil. acs.org

Documented Occurrence in Environmental Matrices

The detection of this compound in the environment has been a key focus of research, though its presence can be transient. It has been tentatively identified in Mississippi River water and drinking water from New Orleans. cdc.govepa.gov Studies have also demonstrated its formation in soil samples under laboratory conditions, particularly at acidic pH. acs.orgcdc.gov However, its persistence in soil can be limited, with one study noting its disappearance after several weeks. cdc.gov The potential for NNAT to form in agricultural soils treated with both atrazine and nitrogen fertilizers is a significant concern. acs.org

Toxicological Investigations of N Nitrosoatrazine

Genotoxicity Studies of N-Nitrosoatrazine

Genotoxicity refers to the ability of a chemical to damage the genetic information within a cell, causing mutations, which may lead to cancer. The genotoxicity of this compound has been evaluated in various studies, both in laboratory cell cultures (in vitro) and in living organisms (in vivo).

In Vitro Assessments (e.g., Human Lymphocytes, Chinese Hamster Fibroblast-Derived Cell Lines, S. typhimurium)

In vitro studies have provided significant evidence of the genotoxic potential of this compound.

Human Lymphocytes: Research has shown that exposing human lymphocyte cultures to this compound can lead to a significant increase in chromosome breakage. nih.gov In fact, the clastogenicity (ability to cause chromosome breaks) of this compound in cultured human lymphocytes was found to be much greater than that of its precursors, atrazine (B1667683) or nitrate (B79036). nih.govcdc.gov One study noted that this compound was mitogenic, meaning it stimulated cell division, whereas atrazine was not. nih.govnih.gov

Chinese Hamster Fibroblast-Derived Cell Lines: this compound has been observed to cause chromosomal aberrations in a Chinese hamster fibroblast-derived cell line. nih.gov These effects were seen at concentrations much lower than those of atrazine, which produced negative results in the same study. nih.govcdc.gov This further supports the view that this compound is more clastogenic than atrazine. nih.gov

Salmonella typhimurium (Ames Test): In contrast to the findings in mammalian cells, neither atrazine nor this compound showed mutagenic activity in S. typhimurium strains TA98, TA100, or TA1537, with or without metabolic activation from rat liver S9. nih.govcdc.govcdc.gov However, it is important to note that rat liver S9 is generally considered less effective at activating N-nitrosamines compared to hamster liver S9. nih.govcdc.gov Human liver S9 may also be more effective in activating N-nitrosamines. cdc.gov

Interactive Table: Summary of In Vitro Genotoxicity Studies on this compound

| Test System | Finding | Reference |

| Human Lymphocytes | Significant increase in chromosome breakage; mitogenic | nih.gov, nih.gov, cdc.gov |

| Chinese Hamster Fibroblast-Derived Cell Line | Caused chromosomal aberrations at low concentrations | nih.gov, cdc.gov |

| S. typhimurium (Ames Test) | Not mutagenic with or without rat liver S9 activation | nih.gov, cdc.gov, cdc.gov |

In Vivo Assessments (e.g., Newt Micronucleus Test)

In vivo studies provide insights into how a substance affects a whole, living organism. The newt micronucleus test is one such assay used to evaluate genotoxicity.

Newt Micronucleus Test: In a study using the amphibian Pleurodeles waltl (newt), larvae were exposed to different concentrations of this compound. The results showed a significant difference in the level of micronucleated erythrocytes (red blood cells with small, additional nuclei, indicating chromosomal damage) between the lowest and highest concentrations tested. capes.gov.br Specifically, slight but statistically significant positive results for clastogenicity were observed at the two highest concentrations. cdc.gov However, the study also noted that the concentrations of this compound required to produce this effect were much higher than what would likely be formed from atrazine in a polluted aquatic environment. cdc.gov Therefore, the amounts of this compound formed under such conditions may be too low to cause a positive response in this test. cdc.govcapes.gov.br

Interactive Table: Summary of In Vivo Genotoxicity Study on this compound

| Test System | Finding | Reference |

| Newt Micronucleus Test (Pleurodeles waltl) | Significant increase in micronucleated erythrocytes at higher concentrations | capes.gov.br, cdc.gov |

Mechanistic Insights into DNA Damage and Chromosomal Aberrations

The genotoxicity of this compound is primarily attributed to its ability to induce DNA damage and chromosomal aberrations. The formation of this compound from the reaction of atrazine with nitrite (B80452), particularly under acidic conditions, results in a compound that is significantly more genotoxic than its precursors. unl.edunih.govnih.gov This chemical interaction is considered a greater-than-additive interaction for genotoxicity. nih.gov

The mechanism of action for nitrosamines, in general, involves metabolic activation to form reactive intermediates that can bind to cellular macromolecules like DNA. mdpi.com This binding can lead to mutations and disruptions in cellular processes, ultimately contributing to carcinogenesis. mdpi.com While the specific molecular targets of this compound are still under investigation, its demonstrated ability to cause chromosome breakage in human and hamster cells points to a direct damaging effect on the genetic material. nih.govnih.gov

Carcinogenicity Research on this compound

The potential carcinogenicity of this compound is a significant concern, largely due to its classification as an N-nitrosamine.

Evaluation of Carcinogenic Potential within the N-Nitrosamine Chemical Class

N-nitrosamines are a large group of potent, genotoxic chemical carcinogens. nih.gov A substantial body of evidence from animal studies has shown that many compounds in this class can induce cancer in a wide variety of species, including primates. nih.gov The tumors induced in these experimental animals often resemble their human counterparts in both morphology and biochemistry. nih.gov

Most of the N-nitrosamines that have been tested for carcinogenicity have shown positive results. nih.gov This includes some with structures similar to this compound. nih.gov The general consensus is that humans are likely susceptible to the carcinogenic effects of N-nitroso compounds. nih.gov Although atrazine and nitrate/nitrite are not typically considered carcinogenic on their own, their potential to form this compound, a member of a carcinogenic chemical class, raises concerns. nih.gov The interaction of atrazine and nitrate/nitrite to form this compound is therefore considered likely to be a greater-than-additive interaction with regard to carcinogenicity. nih.gov

Limitations and Challenges in Direct Carcinogenicity Studies of this compound

Despite the strong indications of carcinogenic potential based on its chemical class, there is a lack of adequate direct studies on the carcinogenicity of this compound. nih.gov One study that administered this compound to rats and mice for a lifetime at doses exceeding the maximum tolerated dose did not find a significant increase in tumor incidence. cdc.govcdc.gov However, the doses were reduced during the study due to toxicity, which may have impacted the results. cdc.gov

A significant challenge is that the formation of this compound in vivo (within a living organism) has been demonstrated, but the conversion rate can be low and variable. unl.educdc.gov This makes it difficult to design and interpret long-term carcinogenicity studies. Furthermore, while the formation of this compound in the stomach is theoretically possible, demonstrating this consistently in vivo has been challenging. epa.gov The lack of clear, direct evidence from long-term animal cancer bioassays for this compound itself remains a notable data gap. cdc.gov

Interactions with Precursors (Atrazine and Nitrite/Nitrate) and "Greater-Than-Additive" Effects on Carcinogenesis

The interaction of atrazine and nitrite, a metabolite of nitrate, to form this compound (NNAT) is a significant concern due to the potential for "greater-than-additive" carcinogenic effects. cdc.govnih.gov While atrazine and nitrate/nitrite are not classified as carcinogenic, the formation of NNAT, a nitrosamine (B1359907), raises concerns based on the known carcinogenicity of most other N-nitrosamines. cdc.govnih.govcdc.gov The chemical reaction between atrazine and nitrite occurs at an acidic pH, such as that found in human gastric juice, and has been demonstrated in soil and water as well. cdc.govnih.gov

This chemical interaction is expected to have a greater-than-additive effect on carcinogenicity because NNAT is more genotoxic and mitogenic than its precursors. cdc.govnih.gov Studies have shown that NNAT is more clastogenic (capable of causing chromosome breaks) than atrazine or nitrate and stimulates cell division, a process not induced by its precursors. cdc.govnih.gov This suggests that the formation of NNAT through this interaction could lead to a heightened risk of genotoxic and proliferative effects, which are key events in carcinogenesis. cdc.govcdc.gov Although direct carcinogenicity studies on NNAT are limited, the data from other N-nitrosamines and the in vivo administration of other amine compounds with nitrite support the likelihood of a greater-than-additive carcinogenic interaction. cdc.govnih.gov

A case-control study investigating non-Hodgkin lymphoma (NHL) found no association with exposure to atrazine or nitrate alone in drinking water. unl.eduresearchgate.net However, a notable increase in NHL risk was observed in individuals exposed to drinking water containing both nitrate and atrazine. unl.eduresearchgate.net This finding supports the hypothesis that the endogenous formation of NNAT from these precursors contributes to carcinogenesis. unl.eduresearchgate.net The study reported that the risk of indolent B-cell lymphoma was particularly elevated in the co-exposed group. unl.eduresearchgate.net

Table 1: Summary of Interaction Effects

| Interacting Agents | Resulting Compound | Observed Effect | Confidence Level |

|---|---|---|---|

| Atrazine + Nitrite/Nitrate | This compound | Greater-than-additive carcinogenicity | Medium |

| Atrazine + Nitrite/Nitrate | Greater-than-additive genotoxicity | High | High |

| Simazine + Nitrite/Nitrate | N-Nitrososimazine | Greater-than-additive carcinogenicity | Medium |

| Simazine + Nitrite/Nitrate | Greater-than-additive genotoxicity | High | High |

Molecular and Cellular Events in this compound-Induced Carcinogenesis

The carcinogenic potential of this compound (NNAT) is rooted in its ability to induce genetic damage and disrupt normal cellular processes. As an N-nitroso compound, NNAT can undergo metabolic activation to form reactive electrophilic intermediates. cdc.govbiosynth.com These intermediates can then covalently bind to nucleophilic sites in cellular macromolecules, most critically DNA. biosynth.comcarnegiescience.edu

This binding to DNA results in the formation of DNA adducts, which are structural modifications of the DNA molecule. carnegiescience.edu The alkylating nature of N-nitroso compounds like NNAT leads to the addition of alkyl groups to DNA bases, particularly at oxygen and nitrogen atoms. carnegiescience.edu The formation of these adducts, if not properly repaired by cellular DNA repair mechanisms, can lead to mutations during DNA replication. carnegiescience.edu These mutations can occur in critical genes that regulate cell growth and differentiation, such as proto-oncogenes and tumor suppressor genes, leading to the initiation of carcinogenesis. carnegiescience.edu

In vitro studies have provided direct evidence of the genotoxicity of NNAT. It has been shown to cause chromosome breakage in mammalian cells, indicating its clastogenic potential. biosynth.com Specifically, NNAT has been found to be significantly more clastogenic in cultured human lymphocytes than its precursor, atrazine. nih.gov Furthermore, NNAT has demonstrated the ability to induce micronucleus formation in mammalian cells, another indicator of chromosomal damage. biosynth.com The toxicity of NNAT is linked to its capacity to generate reactive oxygen species through the nitration of tyrosine residues on cellular proteins. biosynth.com

The process of carcinogenesis initiated by N-nitroso compounds is understood to be a multistage process involving initiation, promotion, and progression. carnegiescience.edu The initial DNA damage and mutation caused by NNAT represent the initiation stage. Subsequent cellular proliferation, which can be stimulated by the mitogenic properties of NNAT, can then promote the clonal expansion of these initiated cells, leading to the development of tumors. cdc.govnih.govcarnegiescience.edu

Developmental and Teratogenic Toxicity of this compound

Embryotoxicity Assessments in Avian Models (e.g., Chicken Embryo)

The chicken embryo has been utilized as a valuable in vivo model for assessing the embryotoxic and teratogenic potential of this compound (NNAT). researchgate.nettandfonline.comunmc.edu Studies involving the injection of NNAT into fertilized chicken eggs have demonstrated its adverse effects on embryonic development. researchgate.nettandfonline.comnih.gov

In one key study, fertilized chicken eggs were treated with varying doses of NNAT. researchgate.nettandfonline.com After a 5-day incubation period, a high survival rate of 90% was observed among the embryos in the NNAT-treated eggs. researchgate.nettandfonline.com However, a significant portion of these surviving embryos, 23%, exhibited malformations. researchgate.nettandfonline.commdpi.com This indicates that NNAT is embryotoxic, causing developmental abnormalities even at doses that are not lethal to the majority of embryos. researchgate.nettandfonline.com Another study found that NNAT exposure was associated with delayed development in chicken embryos, with treated embryos being in smaller gestational stages. unl.edu

The chicken embryo model is considered a useful tool for preliminary screening of compounds for embryotoxicity due to its rapid development and accessibility for observation. researchgate.netunmc.edu The findings from these avian model studies suggest that NNAT has the potential to be a developmental toxicant. researchgate.nettandfonline.com

Specific Malformations and Developmental Defects Induced by this compound

Exposure to this compound (NNAT) during embryonic development in avian models has been shown to induce a range of specific and severe malformations. researchgate.nettandfonline.com These developmental defects affect various organ systems and body structures.

The observed malformations include:

Heart Defects: Abnormalities in the development of the heart. researchgate.nettandfonline.com

Neural Tube Defects: Malformations of the brain, spine, or spinal cord. researchgate.nettandfonline.com

Caudal Regression: Incomplete development of the lower (caudal) half of the body. researchgate.nettandfonline.com

Gastroschisis: A birth defect of the abdominal wall, where the intestines are found outside of the baby's body. researchgate.nettandfonline.com

Microphthalmia: A condition where one or both eyeballs are abnormally small. researchgate.nettandfonline.com

Anophthalmia: The absence of one or both eyes. researchgate.nettandfonline.com

Craniofacial Hypoplasia: Underdevelopment of the bones and tissues of the head and face. researchgate.nettandfonline.comnih.gov

These findings highlight the teratogenic potential of NNAT, demonstrating its ability to interfere with critical developmental processes and lead to a spectrum of birth defects. researchgate.nettandfonline.com

Table 2: Developmental Defects Induced by this compound in Chicken Embryos

| Defect Type | Description |

|---|---|

| Heart Defects | Abnormal development of the heart. |

| Neural Tube Defects | Malformations of the brain, spine, or spinal cord. |

| Caudal Regression | Incomplete development of the lower half of the body. |

| Gastroschisis | A defect in the abdominal wall resulting in the protrusion of intestines. |

| Microphthalmia | Abnormally small eyeballs. |

| Anophthalmia | Absence of one or both eyes. |

| Craniofacial Hypoplasia | Underdevelopment of the head and facial structures. |

Underlying Cellular and Molecular Mechanisms of this compound-Induced Teratogenesis

The precise cellular and molecular mechanisms by which this compound (NNAT) induces teratogenesis are still under investigation, but several potential pathways have been proposed based on the known properties of nitrosamines. researchgate.net It is believed that the teratogenic effects of NNAT, like its carcinogenic effects, stem from its ability to act as an alkylating agent and induce cellular damage. carnegiescience.edu

One of the primary mechanisms is likely the induction of DNA damage in the developing embryonic cells. biosynth.com The reactive intermediates of NNAT can form adducts with DNA, leading to mutations and chromosomal aberrations. biosynth.com During the rapid cell proliferation and differentiation that occurs in embryogenesis, such genetic damage can have profound consequences, leading to cell death or dysfunction in critical cell lineages, ultimately resulting in the observed malformations. carnegiescience.edu

Another potential mechanism involves the disruption of cellular signaling pathways. Nitrosamines are known to affect nitric oxide (NO) levels in cells, and NO is a critical signaling molecule in growth and biological functioning, including organogenesis. acs.orgacs.org Interference with NO signaling could disrupt normal developmental processes. The structural similarity of NNAT to atrazine may also play a role, as atrazine itself has been implicated in developmental effects, potentially through endocrine disruption or other mechanisms that could be shared or exacerbated by NNAT.

Furthermore, the generation of reactive oxygen species (ROS) by NNAT can induce oxidative stress. biosynth.com Oxidative stress can damage cellular components, including lipids, proteins, and DNA, and disrupt cellular functions, contributing to the observed developmental toxicity. The combination of direct DNA damage, altered cellular signaling, and oxidative stress likely contributes to the teratogenic effects of NNAT. biosynth.com

Other Toxicological Endpoints and Effects

Beyond its carcinogenic and teratogenic potential, this compound (NNAT) has been investigated for other toxicological effects. In vitro studies have demonstrated its genotoxicity, showing that it can induce chromosomal abnormalities in human lymphocytes at low concentrations. This clastogenic activity underscores its potential to cause genetic damage.

NNAT has also been shown to inhibit the growth rate and reduce the number of ovary cells in female rats. biosynth.com This suggests a potential for reproductive toxicity, possibly due to the inhibition of amine synthesis, which is necessary for follicle development. biosynth.com

The formation of NNAT is a key concern in environments where its precursors, atrazine and nitrate, are present, such as in agricultural runoff that contaminates drinking water. The reaction products of xenobiotics like atrazine can pose risks equal to or greater than the parent compounds. acs.orgacs.org Nitrosamines, in general, are recognized as a class of compounds that can be carcinogenic, mutagenic, and teratogenic. acs.orgacs.org

Mitogenic Effects

This compound (NNAT) has demonstrated mitogenic properties, meaning it can induce or stimulate mitosis (cell division). In vitro studies on cultured human lymphocytes have shown that NNAT is mitogenic, a characteristic not observed with its precursors, atrazine and nitrate. nih.govcdc.gov Research indicates that while this compound stimulates cell division, atrazine does not. nih.govcdc.govnih.gov

One key study highlighted that exposing human lymphocyte cultures to this compound resulted in an increased mitotic index. nih.gov In contrast, atrazine and nitrates did not exhibit this effect. nih.gov This mitogenic activity is a significant point of differentiation between the toxicity of this compound and its parent compounds. cdc.gov The stimulation of cell proliferation is a critical aspect of its toxicological profile. cdc.govcdc.gov

| Compound | Cell Type | Observed Mitogenic Effect | Source |

|---|---|---|---|

| This compound (NNAT) | Human Lymphocytes | Mitogenic (Stimulates cell division) | nih.govcdc.gov |

| Atrazine | Human Lymphocytes | Not Mitogenic | nih.govcdc.gov |

| Nitrate | Human Lymphocytes | Not Mitogenic | nih.govcdc.gov |

Mechanisms of Action of N Nitrosoatrazine at the Cellular and Molecular Level

Bioactivation Pathways and Reactive Metabolite Formation

The biological activity of N-Nitrosoatrazine (NNAT), like other N-nitrosamines, is contingent upon its metabolic activation into reactive electrophilic intermediates. nih.govbioone.org This process, known as bioactivation, is a critical initial step in its mechanism of action at the cellular level. The primary pathway for the bioactivation of N-nitrosamines involves enzymatic hydroxylation at the α-carbon position of the nitroso-amino group. bioone.orglhasalimited.org

The mechanism most frequently attributed to N-nitrosamine toxicity requires metabolic activation by cytochrome P450 enzymes. bioone.org In this reaction, an intermediate radical is formed, which is then hydroxylated at the α-carbon, resulting in the production of a hydroxynitrosamine. bioone.org This α-hydroxynitrosamine is an unstable intermediate that undergoes spontaneous decomposition. bioone.org This decomposition yields an alkyldiazonium ion, which is a highly aggressive and reactive alkylating agent. bioone.org It is this alkyldiazonium ion that is believed to be the ultimate reactive metabolite responsible for interacting with cellular components. bioone.org Other reactive intermediates, such as diazoalkanes, may also be formed, which can subsequently alkylate cellular macromolecules. unl.edu

The formation of these reactive species is a crucial determinant of the genotoxic potential of this compound. cdc.gov Evidence suggests that this compound is metabolized to reactive intermediates that can bind to cellular constituents. cdc.govcdc.gov

Key Intermediates in this compound Bioactivation

| Intermediate Compound | Description | Reference |

|---|---|---|

| α-Hydroxynitrosamine | An unstable product formed via enzymatic hydroxylation of the α-carbon. It rapidly decomposes. | bioone.org |

| Alkyldiazonium ion | A highly reactive electrophile and aggressive alkylating agent formed from the decomposition of the α-hydroxynitrosamine. Considered a key ultimate reactive metabolite. | bioone.org |

| Diazoalkanes | Potentially formed reactive species that can alkylate DNA bases. | unl.edu |

Interaction with Cellular Macromolecules (e.g., DNA, Proteins)

Once formed, the reactive electrophilic metabolites of this compound can covalently bind to cellular macromolecules, including nucleic acids (DNA) and proteins. This interaction is considered central to the compound's genotoxic effects. nih.govbiosynth.com The highly reactive alkyldiazonium ions generated during bioactivation can alkylate DNA bases. bioone.org

The primary targets for alkylation within the DNA molecule are the nitrogen and oxygen atoms of the purine (B94841) and pyrimidine (B1678525) bases. bioone.orgunl.edu Specifically, the N-7 and O-6 positions of guanine (B1146940) and the O-4 position of thymine (B56734) are susceptible to alkylation by these reactive species. bioone.orgunl.edu The formation of these covalent addition products, or DNA adducts, can disrupt the normal structure and function of DNA. nih.gov If not repaired by cellular DNA repair mechanisms, these adducts can lead to mutations during DNA replication, which is a critical step in the initiation of carcinogenesis. nih.govunl.edu The binding of these reactive intermediates to DNA can lead to mutations and disruptions in cellular processes. Studies on other N-nitroso compounds have demonstrated that these DNA adducts are directly involved in their mutagenic and carcinogenic properties. nih.gov

Besides DNA, proteins are also targets for the reactive metabolites of this compound. The binding of these intermediates to proteins can form protein adducts, potentially altering protein structure and function and contributing to cellular disruption. unl.edu For instance, metabolites of atrazine (B1667683), the precursor to NNAT, have been shown to bind to proteins in various tissues. The nitration of tyrosine residues on cellular proteins has also been suggested as a mechanism of toxicity. biosynth.com

Potential Molecular Targets and Adducts of this compound Metabolites

| Macromolecule | Specific Target Site | Type of Interaction | Reference |

|---|---|---|---|

| DNA | N-7 position of Guanine | Alkylation | bioone.orgunl.edu |

| DNA | O-6 position of Guanine | Alkylation | bioone.orgunl.edu |

| DNA | O-4 position of Thymine | Alkylation | unl.edu |

| Proteins | Various amino acid residues (e.g., Tyrosine) | Covalent binding / Nitration | biosynth.com |

Role of Cytochrome P450 Enzymes (e.g., CYP450 2E1) in this compound Metabolism

The metabolic activation of N-nitrosamines, including by extension this compound, is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.govbioone.orginnovareacademics.in These enzymes are crucial for the initial α-hydroxylation step that initiates the bioactivation cascade. bioone.org

Among the various CYP isozymes, CYP450 2E1 is most commonly implicated in the metabolism of N-nitrosamines, particularly those with smaller alkyl groups. nih.govbioone.orgnih.gov Studies on N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA) have shown that CYP2E1 plays a primary role in their bioactivation. nih.govnih.gov Given the structural similarities, it is hypothesized that CYP2E1 is also a key enzyme in the metabolism of this compound. bioone.org Research in chicken embryos suggests the expression of a protein related to human CYP2E1, which could be involved in nitrosamine (B1359907) toxicity. researchgate.net

Other CYP enzymes may also contribute to the metabolism of nitrosamines. For example, CYP2A6 has been shown to play a major role in the activation of several N-alkylnitrosamines, with its contribution increasing with the size of the alkyl chains. nih.govnih.gov CYP1A1 has also been identified as a major enzyme in the metabolic activation of N-nitrosodibutylamine (NDBA). nih.gov The specific CYP enzymes involved can vary depending on the structure of the particular nitrosamine. nih.govnih.gov In addition to activation, CYP450 isoenzymes can also be involved in denitrosation reactions, which would represent a detoxification pathway. researchgate.net

Cytochrome P450 Enzymes in the Metabolism of N-Nitrosamines

| CYP Enzyme | Role in Nitrosamine Metabolism | Substrate Examples | Reference |

|---|---|---|---|

| CYP450 2E1 | Primary enzyme for bioactivation of nitrosamines with short alkyl chains. | N-nitrosodimethylamine (NDMA), N-nitrosomethylethylamine (NMEA) | nih.govnih.govnih.gov |

| CYP450 2A6 | Major role in activating various N-alkylnitrosamines, especially with longer alkyl chains. | N-nitrosodiethylamine (NDEA), N-nitrosodipropylamine (NDPA) | innovareacademics.innih.govnih.gov |

| CYP450 1A1 | Plays a major role in the metabolic activation of specific nitrosamines. | N-nitrosodibutylamine (NDBA) | nih.gov |

| CYP450 3A4 | Contributes to the activation of larger N-Nitrosamines. | Larger N-Nitrosamines | innovareacademics.in |

| CYP450 2C19 | Identified as an active enzyme in the bioactivation of N-nitroso propranolol (B1214883) (NNP). | N-nitroso propranolol (NNP) | hesiglobal.org |

Modulation of Cellular Processes and Signaling Pathways

The interaction of this compound's reactive metabolites with cellular macromolecules can trigger a cascade of downstream effects, leading to the modulation of various cellular processes and signaling pathways. These disruptions are fundamental to its observed toxicity. The formation of DNA adducts and subsequent DNA damage can initiate a DNA damage response (DDR). nih.gov Studies on atrazine, the precursor compound, have shown it can induce the expression of DDR-related proteins and cause DNA double-strand breaks in human breast epithelial cells. nih.gov

Furthermore, exposure to nitrosamines can lead to significant alterations in pathways that regulate cell fate, such as apoptosis (programmed cell death) and cell cycle progression. nih.gov Research on atrazine has demonstrated modulation of apoptosis-related proteins, including the upregulation of pro-apoptotic proteins like TNFR1 and the downregulation of anti-apoptotic proteins like Bcl-2. nih.gov Other N-nitrosamines have been shown to cause modifications in cell cycle regulation and apoptosis pathways in human colon cells. nih.gov

Signaling pathways related to cellular stress and inflammation are also affected. nih.gov N-nitrosamines can induce oxidative stress, which may be linked to DNA damage that generates reactive oxygen species. unl.edunih.gov Additionally, inflammatory pathways can be modulated; for example, atrazine has been shown to affect the NF-κB pathway and the production of nitric oxide (NO), a key signaling molecule. researchgate.net These alterations in fundamental cellular signaling can ultimately contribute to the disruption of normal tissue homeostasis.

Cellular Processes and Signaling Pathways Modulated by this compound and Related Compounds

| Process/Pathway | Observed Effect | Related Compound(s) | Reference |

|---|---|---|---|

| DNA Damage Response (DDR) | Induction of DDR proteins (e.g., γH2AX), formation of DNA double-strand breaks. | Atrazine | nih.gov |

| Apoptosis | Modulation of pro- and anti-apoptotic proteins (e.g., TNFR1, Bcl-2). | Atrazine, various nitrosamines | nih.govnih.gov |

| Cell Cycle | Modifications in cell cycle regulation. | Various nitrosamines | nih.gov |

| Oxidative Stress | Induction of oxidative stress pathways. | Various nitrosamines | unl.edunih.gov |

| Inflammation | Modulation of inflammatory pathways (e.g., NF-κB). | Atrazine, various nitrosamines | nih.govresearchgate.net |

| Nitric Oxide (NO) Signaling | Alteration in NO production. | Atrazine | researchgate.net |

Exposure Assessment and Biomonitoring of N Nitrosoatrazine

Environmental Occurrence and Distribution

The formation of N-Nitrosoatrazine in the environment is a significant concern due to the widespread use of atrazine (B1667683) in agriculture and the presence of nitrites from various sources. acs.org

This compound has been detected in various water sources, raising concerns about potential human exposure. One of the earliest tentative identifications of this compound was in Mississippi River water and New Orleans drinking water, with estimated concentrations ranging from 50 to 100 ng/L. cdc.govircwash.org However, the investigators at the time considered this identification speculative until confirmed by other methods. ircwash.org

The presence of both atrazine and nitrate (B79036), a precursor to nitrite (B80452), in drinking water supplies is a known issue, particularly in agricultural regions. researchgate.netresearchgate.netnih.gov For instance, a 1997 study reported the co-occurrence of high nitrate-N concentrations in 70 drinking water wells that also tested positive for atrazine. nih.gov Atrazine is one of the most commonly detected pesticides in U.S. waters. nih.gov In a 2020 Nebraska Groundwater Quality Monitoring Report, atrazine was found in about 21% of monitoring and irrigation wells sampled, while nitrate was detected in nearly 92% of the wells. unl.edu

While atrazine is frequently monitored in drinking water, with a maximum contaminant level (MCL) of 3 µg/L set by the U.S. Environmental Protection Agency (EPA), the direct monitoring of NNAT is less common. nih.govunl.eduiarc.fr However, the potential for its formation exists where its precursors are present. Studies have shown that atrazine and its degradation products are found at generally low levels in rivers, lakes, estuaries, reservoirs, and groundwater. iarc.fr In an assessment of drinking water in Ohio, Illinois, and Iowa, most residents were exposed to average atrazine concentrations of less than 1 µg/L. iarc.fr

The formation of NNAT in water is influenced by pH, with the reaction being most favorable in acidic conditions (pH 2-4). acs.orgacs.orgunl.edu The presence of substances like acetic acid and fulvic acid can promote its formation in water at a wider pH range of 4 to 7. acs.orgacs.org While NNAT is susceptible to photolysis in surface water, it can persist in groundwater and may be ingested by bottom-feeding organisms if adsorbed to sediment. acs.orgacs.org

Interactive Data Table: Atrazine and Nitrate Levels in Various Water Sources

Below is a summary of atrazine and nitrate concentrations found in different water sources from various studies. Note that these are the precursors to this compound, and the table does not represent measured concentrations of NNAT itself unless specified.

| Water Source | Contaminant | Concentration Range/Level | Location | Year of Study/Report | Citation |

| Mississippi River Water | This compound (tentative) | 50 - 100 ng/L | New Orleans, USA | 1976 | cdc.govircwash.org |

| Public Drinking Water Wells | Atrazine & Nitrate | Co-occurrence in 70 wells | USA | 1997 | nih.gov |

| Monitoring & Irrigation Wells | Atrazine | Detected in ~21% of wells | Nebraska, USA | 2020 | unl.edu |

| Monitoring & Irrigation Wells | Nitrate | Detected in ~92% of wells | Nebraska, USA | 2020 | unl.edu |

| Drinking Water | Atrazine | < 1 µg/L (most residents) | Ohio, Illinois, Iowa, USA | - | iarc.fr |

| Public Water Systems | Atrazine & Nitrate | Weighted means calculated for exposure assessment | Nebraska, USA | Data from 1978-1998 | researchgate.net |

| Rivers and Streams | Atrazine | Rarely exceeded 20 µg/L | North America | 1993-1996 | iarc.fr |

| Midwestern Reservoirs | Atrazine | 90th percentile ~5 µg/L (early June - end of July) | 11 Midwestern States, USA | 1992-1993 | iarc.fr |

| Groundwater | Atrazine | Commonly detected at ~1 µg/L | Australia | - | apvma.gov.au |

This compound can be formed and persist in soil under specific conditions. Studies have shown that NNAT formation in soil is most likely to occur at a pH of 5 or lower. acs.orgacs.orgunl.edu In one study, NNAT was formed in soil after 7 days at pH 4 and after 14 days at pH 5, but none was detected at pH 6 and 7. acs.orgacs.orgunl.edu The presence of oxygen is also crucial for its formation in soil. acs.orgacs.orgunl.edu

Once formed, this compound is found to be relatively immobile in soil systems. nih.gov It exhibits greater adsorption to soil particles, particularly clay and organic matter, than its parent compound, atrazine. acs.orgacs.orgunl.edu This stronger adsorption reduces its potential for further movement into groundwater but may lead to its persistence in the soil. acs.orgacs.org The half-life of NNAT in Aksarben silty clay loam soil was found to be approximately 9 days, degrading into atrazine and other compounds. acs.orgacs.orgunl.edu

Regarding its presence in the air, this compound can be formed by the action of nitrogen oxides on atrazine at an air-solid interface. nih.govwho.int Atrazine itself can be released into the atmosphere during spray application and has been detected in fog and rain. iarc.fr This suggests a potential pathway for the formation of this compound in the atmosphere, although direct measurements of atmospheric NNAT are not widely reported.

Agricultural runoff is a primary pathway for the contamination of water sources with both atrazine and nitrates, the precursors for this compound formation. The extensive use of atrazine as a herbicide on crops like corn and sorghum, combined with the application of nitrogen-based fertilizers, creates conditions ripe for the formation of NNAT. researchgate.net

Atrazine is relatively water-soluble and can be transported in surface runoff, especially after application and during storm events. iarc.fr This runoff can contaminate rivers, streams, and reservoirs. acs.orgiarc.fr The co-occurrence of atrazine and nitrate in this runoff can lead to the formation of this compound in the receiving water bodies, particularly in wetlands and riparian zones. acs.orgacs.org Poor agricultural practices, such as excessive irrigation leading to tailwater release and application of atrazine shortly before heavy rainfall, can significantly contribute to this environmental exposure. apvma.gov.au

Presence in Soil and Air

Human Exposure Pathways

Human exposure to this compound can occur through both external sources and internal formation within the body.

The primary route of human exposure to pre-formed this compound is through the ingestion of contaminated drinking water. iarc.frcdc.gov As detailed in section 5.1.1, both atrazine and nitrate are common contaminants of drinking water sources, particularly in agricultural areas. nih.gov The reaction between these two compounds can lead to the formation of NNAT in the water supply.

While atrazine levels in drinking water are regulated, the potential for the formation of NNAT from legally permissible levels of atrazine and nitrate is a health concern. iarc.frcdc.gov Studies have shown that the risk of certain health issues may be elevated with exposure to drinking water containing both atrazine and nitrate, suggesting the in vivo formation of this compound as a possible cause. researchgate.netresearchgate.netnih.gov

A significant pathway for human exposure to this compound is its formation within the human body, specifically in the acidic environment of the stomach. acs.orgacs.orgcdc.gov This process, known as endogenous nitrosation, occurs when atrazine, ingested from food or water, reacts with nitrite. cdc.gov

Dietary nitrate, which is abundant in many vegetables, can be converted to nitrite by oral bacteria. unl.edu This nitrite, along with atrazine from contaminated sources, can then react in the stomach's low pH environment to form this compound. cdc.gov The formation of NNAT in human gastric juice has been demonstrated in vitro, with the reaction occurring at a pH of 1.5-2.0. cdc.gov The percentage of atrazine converted to NNAT was shown to increase with higher concentrations of nitrite. cdc.gov

In vivo studies in mice have also confirmed the formation of this compound after the administration of atrazine and nitrite. cdc.gov It is estimated that endogenous formation of N-nitroso compounds can account for a significant portion of total human exposure to these potentially harmful substances. unl.edu

Interactive Data Table: In Vitro and In Vivo Formation of this compound

The following table summarizes findings from studies on the formation of this compound under simulated and actual biological conditions.

| Study Type | Conditions | Precursor Concentrations | Conversion/Formation | Citation |

| In Vitro (Human Gastric Juice) | pH 1.5-2.0, 37°C, 1.5-12 hours | 0.05 mM atrazine, 0.5 mM nitrite | 2% formation | cdc.gov |

| In Vitro (Human Gastric Juice) | pH 1.5-2.0, 37°C, 1.5-12 hours | 0.05 mM atrazine, 3 mM nitrite | 23% formation | cdc.gov |

| In Vitro (Human Gastric Juice) | pH 1.5-2.0, 37°C, 1.5-12 hours | 1 mM atrazine, 3 mM nitrite | 53% formation | cdc.gov |

| In Vivo (Mice) | Gavage | 1000 µg atrazine, 500 µg nitrite | ~0.04% conversion within 15 minutes | cdc.gov |

| In Vivo (Mice) | Gavage | 500 µg atrazine, 500 µg nitrite | NNAT found in some but not all mice | cdc.gov |

| In Vivo (Mice) | Gavage | 250 µg atrazine, 500 µg nitrite | NNAT not detected | cdc.gov |

| In Vitro (Simulated) | pH 3, 37°C, 2 hours | 500 µg atrazine, 500 µg nitrate | ~0.4% conversion | cdc.gov |

| In Vitro (Aqueous Solution) | pH 2-4 | - | Most ready formation | acs.orgacs.org |

Occupational and Environmental Exposure Scenarios

This compound (NNAT) is not a manufactured commercial product but rather a transformation product that can be formed under specific chemical conditions from its parent compound, atrazine. Atrazine is a widely applied herbicide, and its secondary amine structure is susceptible to nitrosation, a reaction with nitrosating agents derived from nitrite, particularly in acidic environments. unl.eduacs.orgcdc.gov This reaction is the primary pathway for both occupational and environmental exposure to NNAT.

Environmental Formation and Presence:

The formation of NNAT in the environment is a significant concern, especially in agricultural regions where atrazine and nitrogen-based fertilizers are used extensively. acs.orgresearchgate.net The co-occurrence of atrazine residues and nitrite (formed from the nitrate in fertilizers) in soil and water creates the potential for NNAT formation. researchgate.net

Soil: NNAT formation is most favorable in acidic soils, particularly at a pH of 5 or lower. unl.eduacs.orgresearchgate.net Studies have shown that NNAT can form in soils treated with both atrazine and nitrite, with detection after 7 days at pH 4 and after 14 days at pH 5. unl.eduacs.orgresearchgate.net Conversely, no NNAT was detected at soil pH levels of 6 and 7. unl.eduacs.orgresearchgate.net The presence of oxygen is also a critical factor for the nitrosation reaction to occur in soil. unl.eduacs.orgresearchgate.net Once formed, NNAT is more strongly adsorbed to soil particles than atrazine, and it has a relatively short half-life of approximately 9 days in certain soil types, degrading back to atrazine and other compounds. unl.eduacs.orgacs.org

Water: In aqueous solutions, NNAT forms most readily at a pH between 2 and 4. unl.eduacs.orgresearchgate.net Its formation can be promoted by substances like fulvic and acetic acids. acs.orgresearchgate.net While relatively stable in dark aquatic environments, NNAT degrades rapidly when exposed to light, with one of its degradation products being the parent compound, atrazine. unl.eduacs.org Due to agricultural runoff, atrazine is a common contaminant in surface water and groundwater, and NNAT has been tentatively identified in samples from the Mississippi River and in New Orleans drinking water. cdc.govnih.govnih.gov

Occupational Exposure:

Occupational exposure to NNAT is primarily linked to the handling and application of atrazine. unl.edu Workers in atrazine manufacturing plants, pesticide formulators, and agricultural laborers represent populations with potential for exposure. iarc.friarc.fr A 2018 U.S. Environmental Protection Agency (EPA) report highlighted that for atrazine handlers, the risk from dermal and inhalation exposure is a concern. unl.edu The formation of NNAT can occur in vivo after exposure to atrazine. The acidic environment of the stomach provides a suitable location for the nitrosation of ingested atrazine if a source of nitrite is also present, such as from dietary sources like certain vegetables. cdc.govunl.edu Studies in mice have demonstrated this in vivo conversion. unl.educdc.gov

The table below summarizes the conditions conducive to the formation of this compound in various environments.

| Matrix | Favorable Conditions for Formation | Influencing Factors | Reference |

| Soil | Acidic pH (≤ 5) | Presence of atrazine, nitrite, and oxygen. Organic matter can promote formation. | unl.eduacs.orgresearchgate.netacs.org |

| Water | Acidic pH (2-4) | Co-occurrence of atrazine and nitrite. Promoted by fulvic and acetic acids. Degrades under light. | unl.eduacs.orgresearchgate.netacs.org |

| In Vivo (Stomach) | Highly acidic pH (e.g., 1.5-2.0) | Ingestion of atrazine and a dietary source of nitrite. | cdc.govunl.educdc.gov |

Biomonitoring Strategies for this compound and its Metabolites

Biomonitoring for this compound (NNAT) involves the analytical measurement of the compound itself or its metabolites in biological samples such as urine, blood, and tissues. researchgate.net These strategies are essential for assessing human exposure resulting from environmental or occupational scenarios.

The primary metabolites of the parent compound, atrazine, that are often monitored include deethylatrazine (B13485) (DEA), deisopropylatrazine (B29266) (DIA), and didealkylatrazine (DDA). unl.eduunl.edu Atrazine mercapturate (AM) is another significant metabolite measured in biomonitoring studies, typically in urine. unl.eduiarc.fr While these are metabolites of atrazine, their presence can indicate exposure to the precursor compound from which NNAT can be formed.

The detection and quantification of the highly specific, and often low-concentration, NNAT requires sensitive and selective analytical techniques.

Chromatography and Mass Spectrometry: High-performance liquid chromatography (HPLC) and, more commonly, liquid chromatography paired with tandem mass spectrometry (LC-MS/MS) are the principal methods for the analysis of NNAT. unl.eduunl.edu These methods offer high specificity and low detection limits necessary for quantifying trace amounts in complex biological matrices. unl.edu Gas chromatography (GC) has also been applied for nitrosamine (B1359907) analysis. unl.edub-cdn.net

Sample Extraction: Effective extraction from biological samples is a critical first step. Methods often involve solvent extraction, for example, using acetonitrile (B52724). unl.edu A study developing an LC-MS/MS method for NNAT and atrazine metabolites in rat tissue reported an average recovery of 75.4% for NNAT from spiked sand samples using a sequential solvent extraction technique. unl.eduunl.edu Another method for analyzing NNAT in whole mice involved a frozen animal procedure with organic solvent extraction, followed by HPLC analysis with a Thermal Energy Analyzer (TEA), a detector specific for nitroso compounds. nih.gov

The following table details the analytical methodologies employed for the biomonitoring of this compound and related compounds.

| Analytical Method | Analyte(s) | Sample Matrix | Key Findings / Performance Metrics | Reference |

| LC-MS/MS | NNAT, Atrazine, DEA, DIA, DDA, Atrazine Mercapturate | Sand (as tissue proxy), Rat Tissue | Average recovery for NNAT from spiked sand was 75.4%. Method developed for quantifying placental transfer in animal models. | unl.eduunl.edu |

| HPLC-TEA | This compound, N-Nitrosocarbaryl | Whole Mouse | Efficient recovery from the whole animal was demonstrated. | nih.gov |

| HPLC-MS | Atrazine | Urine | Method developed with low limits of detection (~0.0005 µg/mL) for quantifying pesticide exposure. | unl.edu |

| LC-MS-MS | Tobacco-specific N-nitrosamines | Urine | Method demonstrated greater selectivity and sensitivity than previous methods. | unl.edu |

Analytical Methodologies for N Nitrosoatrazine Detection and Quantification

Extraction and Sample Preparation Techniques for Diverse Environmental and Biological Matrices

Effective extraction and sample cleanup are critical preliminary steps for the reliable analysis of N-Nitrosoatrazine, particularly at trace levels in complex matrices like soil, water, and biological tissues. The choice of method depends on the matrix type and the subsequent analytical technique.

Liquid-Liquid and Solvent Extraction: Solvent extraction is a common method for isolating NNAT. In one study, sequential solvent extraction using acetonitrile (B52724) was employed for sand samples spiked with NNAT and other atrazine (B1667683) metabolites. unl.edu For biological tissues, such as those from Fischer 344 rats, a comparison of two acetonitrile-based extraction methods found that a process involving solvent extraction, centrifugation, and filtering yielded a higher recovery of NNAT (26.8%) compared to a method that also included a shaking step. unl.edu Another study utilized organic solvent extraction from homogenized whole mice for the analysis of NNAT. capes.gov.br

Solid-Phase Extraction (SPE): Solid-phase extraction is widely used for concentrating and purifying nitrosamines from aqueous samples. b-cdn.net For general nitrosamine (B1359907) analysis in drinking water, EPA Method 521 uses SPE cartridges, often with activated carbon, to enrich the analytes before instrumental analysis. b-cdn.netgoogle.com While highly effective for many nitrosamines, challenges such as low recovery (<60%) for NNAT can occur due to matrix interference, especially in complex samples like wastewater. To overcome this, modifications such as using tandem SPE cartridges (e.g., coconut charcoal followed by silica (B1680970) gel) have been suggested to improve specificity and recovery.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS methodology has been adapted for the extraction of nitrosatable pesticides and their byproducts from biological fluids. researchgate.net In one validated method for human serum and urine, samples were extracted using acetonitrile containing a small percentage of acetic acid. researchgate.netresearchgate.net The addition of salts like magnesium sulfate (B86663) and sodium acetate (B1210297) (for serum) or sodium chloride (for urine) facilitates the phase separation and extraction. researchgate.netresearchgate.net This approach has proven suitable for extracting multiple analytes simultaneously from complex biomatrices. researchgate.net

Table 1: Comparison of Extraction Methods for this compound and Related Compounds

| Matrix | Extraction Method | Key Reagents | Reported Recovery/Efficiency | Source |

|---|---|---|---|---|

| Sand | Sequential Solvent Extraction | Acetonitrile | 75.4% for NNAT | unl.edu |

| Rat Tissue | Solvent Extraction & Centrifugation | Acetonitrile | 26.8% for NNAT | unl.edu |

| Human Serum | QuEChERS | Acetonitrile, 4% Acetic Acid, MgSO₄, Sodium Acetate | 74-120% (for a suite of target analytes) | researchgate.netresearchgate.net |

| Human Urine | QuEChERS | Acetonitrile, 0.1% Acetic Acid, MgSO₄, Sodium Chloride | 96-116% (for a suite of target analytes) | researchgate.netresearchgate.net |

| Soil | Solvent Extraction | Acetonitrile | N/A | acs.org |

| Whole Mice | Organic Solvent Extraction | Organic Solvents | Efficient recovery reported | oup.com |

Chromatographic Methods (e.g., Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC-MS))

Chromatographic techniques are central to the separation and quantification of this compound from co-extracted compounds. unl.edu High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), typically coupled with mass spectrometry, are the predominant methods. nih.govb-cdn.net

High-Performance Liquid Chromatography (HPLC): HPLC has been successfully used to separate NNAT from its parent compound, atrazine, and other metabolites. acs.org One method utilized a Keystone Betasil NA column with a mobile phase of 50:50 (v/v) acetonitrile and water, achieving baseline separation with retention times of 6.3 minutes for atrazine and 9.6 minutes for NNAT. acs.org In other applications, HPLC is coupled with detectors like a Thermal Energy Analyzer (TEA) for specific nitrosamine detection. capes.gov.broup.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful and widely adopted technique for the sensitive and selective quantification of NNAT and other nitrosamines. nih.gov This method offers high specificity by monitoring specific precursor-to-product ion transitions. For the analysis of NNAT in rat tissue and sand, one study employed an LC-MS/MS system with a HyPurity C-18 column. unl.edu The mobile phase consisted of a gradient of 0.1% formic acid in water and methanol. unl.edu Similarly, LC-MS/MS methods have been developed for analyzing various nitrosamines in pharmaceuticals and water, demonstrating the robustness of this approach for trace-level detection. b-cdn.netjapsonline.com

Table 2: Exemplary Chromatographic Conditions for this compound Analysis

| Technique | Column | Mobile Phase | Flow Rate | Detection | Source |

|---|---|---|---|---|---|

| HPLC | Keystone Betasil NA (25 cm × 4.6 mm) | Acetonitrile:Water (50:50 v/v) | 1.0 mL/min | UV (246 nm for NNAT) | acs.org |

Spectrometric Methods (e.g., Tandem Mass Spectrometry, High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is the definitive detection method for the structural confirmation and quantification of this compound. unl.edu Both tandem and high-resolution mass spectrometry are employed to achieve the necessary sensitivity and selectivity.

Tandem Mass Spectrometry (MS/MS): Tandem mass spectrometry, often performed on triple quadrupole instruments, is the workhorse for quantitative analysis. waters.com It operates by selecting a specific precursor ion (the molecular ion of NNAT) in the first quadrupole, fragmenting it in the collision cell, and then monitoring for a specific product ion in the third quadrupole. japsonline.com This multiple reaction monitoring (MRM) approach significantly reduces background noise and matrix interference, allowing for low detection limits. waters.com An LC-MS/MS method for NNAT used positive electrospray ionization (ES+) to generate the precursor ion for analysis. unl.edu

High-Resolution Mass Spectrometry (HRMS): High-resolution mass spectrometry, particularly with technologies like Orbitrap or time-of-flight (TOF) analyzers, provides highly accurate mass measurements. waters.comresearchgate.net This allows for the confident identification of compounds based on their exact mass, differentiating them from other molecules with the same nominal mass. acs.org HRMS is invaluable for both targeted quantification and non-targeted screening to identify unknown transformation products. nih.gov One study used an Orbitrap Exploris 240 mass spectrometer with a mass resolution of 60,000 to analyze N-nitrosamines in wastewater. acs.org Another approach, Tof-MRM, combines quadrupole precursor isolation with high-resolution TOF detection to enhance selectivity and sensitivity for nitrosamine analysis. waters.com HRMS has been used to tentatively identify pesticide-associated N-nitroso compounds, including NNAT, in human serum and urine. researchgate.net

Chemiluminescence Assays for Specific and Total N-Nitrosamines

Chemiluminescence-based detection offers a highly specific and sensitive means of analyzing N-nitroso compounds. inrae.fr

Thermal Energy Analyzer (TEA): The Thermal Energy Analyzer (TEA) is a detector designed specifically for N-nitroso compounds. usp.org The method involves cleaving the relatively weak N-NO bond, typically through pyrolysis at around 500°C, to release a nitric oxide (NO) radical. usp.org This liberated NO radical then reacts with ozone (O₃) in the detector, producing electronically excited nitrogen dioxide (NO₂). As the excited NO₂ relaxes to its ground state, it emits light (chemiluminescence) in the near-infrared region, which is detected by a photomultiplier tube. usp.org The intensity of the light is directly proportional to the amount of the N-nitroso compound present. inrae.fr HPLC coupled with a TEA detector (HPLC-TEA) has been used for the final qualitative and quantitative analysis of NNAT recovered from biological samples. capes.gov.broup.com

HPLC with Photochemical Reaction and Chemiluminescence (HPLC-PR-CL): An alternative chemiluminescence method involves HPLC separation followed by online UV irradiation and luminol (B1675438) chemiluminescence detection. researchgate.netrsc.org UV photolysis converts the N-nitrosamines into products like peroxynitrite, which then reacts with luminol to produce a light signal, often without needing an external oxidant. researchgate.net This direct-injection method requires minimal sample preparation and has been validated for analyzing nitrosamines in various water matrices. rsc.org

Method Validation, Sensitivity, and Detection Limits in Trace Analysis

The validation of analytical methods is crucial to ensure that they are reliable, accurate, and precise for their intended purpose. nih.gov This involves assessing parameters such as linearity, recovery, precision, and the limits of detection (LOD) and quantification (LOQ).

Recovery and Precision: Recovery studies measure the efficiency of the extraction process. For NNAT, an average recovery of 75.4% was achieved from spiked sand samples using acetonitrile extraction and LC-MS/MS analysis. unl.edu In contrast, recovery from spiked rat tissue was lower at 26.8% with a similar method. unl.edu For a broader suite of nitrosatable pesticides analyzed using a QuEChERS method, mean recoveries from serum and urine were high (74-120%), with good precision (RSD < 12%). researchgate.netresearchgate.net

Sensitivity and Detection Limits: The sensitivity of a method is defined by its limit of detection (LOD) and limit of quantification (LOQ). For N-nitrosamines, these limits need to be in the nanogram per liter (ng/L) or parts-per-billion (ppb) range for environmental and biological monitoring. b-cdn.net

An early study on NNAT formation in soil reported an LOD of approximately 10 ppb. researchgate.net

An HPLC-MS method for atrazine in urine reported an LOD of approximately 0.0005 µg/mL (0.5 ppb). unl.edu

A study on tobacco-specific nitrosamines using LC-MS/MS reported LODs of 0.0003 µg/mL for NNK and 0.0002 µg/mL for NNAL. unl.edu

An HPLC method with chemiluminescence detection for N-nitrosamines in water samples reported method reporting limits ranging from 1.2 x 10⁻⁶ to 5.0 x 10⁻⁶ µg/mL (1.2 to 5.0 ng/L). unl.edu

For a validated LC-MS/MS method for a genotoxic impurity, the LOD and LOQ were determined to be 0.18 ppm and 0.375 ppm, respectively. japsonline.com

Table 3: Reported Detection Limits for this compound and Other Nitrosamines

| Analyte(s) | Method | Matrix | Limit of Detection (LOD) | Source |

|---|---|---|---|---|

| This compound | Soil Incubation/HPLC | Soil | ~10 ppb | researchgate.net |

| Atrazine | HPLC-MS | Urine | ~0.0005 µg/mL | unl.edu |

| N-Nitrosamines | HPLC-PR-CL | Water | 1.2 - 5.0 ng/L (MRL) | unl.edu |

| NNK and NNAL | LC-MS/MS | Biological | 0.3 ng/mL and 0.2 ng/mL | unl.edu |

| Nine N-Nitrosamines | UHPLC-HRMS | Water | 0.4 - 12 ng/L | lcms.cz |

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | NNAT |

| Atrazine | - |

| Acetonitrile | ACN |

| Atrazine mercapturate | - |

| Deethylatrazine (B13485) | DEA |

| Didealkylatrazine | DDA |

| Deisopropylatrazine (B29266) | DIA |

| Terbuthylazine | - |

| ¹³C₃ atrazine | - |

| Formic acid | - |

| Methanol | - |

| Magnesium sulfate | MgSO₄ |

| Sodium acetate | - |

| Sodium chloride | - |

| 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone | NNK |

| 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol | NNAL |

| Nitric oxide | NO |

| Ozone | O₃ |

| Nitrogen dioxide | NO₂ |

| Ethylenethiourea | ETU |

| 3,5,6-trichloro-2-pyridinol | TCPy |

| N-nitroso dimethoate | N-DIM |

| N-nitroso omethoate | N-OME |

| N-nitrosodimethylamine | NDMA |

| N-nitrosomorpholine | NMOR |

| N-nitrosomethylethylamine | NMEA |

| N-nitrosodiethylamine | NDEA |

| N-nitrosodipropylamine | NDPA |

| N-nitrosopiperidine | NPIP |

| N-nitrosodiphenylamine | - |

| N-nitrosodiisopropylamine | NDIPA |

| N-nitrosoethylisopropylamine | NEIPA |

| N-nitrosodibutylamine | NDBA |

| N-nitrosomethylbutylamine | NMBA |

| N-nitrosocarbaryl | NCARB |

| Carbaryl | - |

| Sodium nitrite (B80452) | - |

| Acetic acid | - |

| Humic acid | - |

| Fulvic acid | - |

| N-nitrosopiperazine | - |

| N-nitroso-tert-butylphenylamine | - |

| N-nitroso-2-pyrrolidinmethanol | - |

| N-nitrosochlordiazepoxide | - |

Epidemiological Research and Public Health Implications of N Nitrosoatrazine Exposure

Associations with Human Health Outcomes (e.g., Non-Hodgkin Lymphoma, Birth Defects)

Epidemiological research investigating the direct health effects of N-Nitrosoatrazine is limited; however, studies examining the combined exposure to its precursors, atrazine (B1667683) and nitrate (B79036), suggest potential associations with serious health outcomes. The primary hypothesis is that the co-exposure to atrazine and nitrate leads to the in vivo formation of NNAT, which may be responsible for the observed health risks. unl.edunih.gov

Non-Hodgkin Lymphoma (NHL)

A key case-control study conducted in Nebraska investigated the association between exposure to atrazine and nitrate in public drinking water supplies and the risk of Non-Hodgkin Lymphoma (NHL). The study found no statistically significant association when considering exposure to either atrazine or nitrate alone. nih.govnih.gov However, when analyzing the interaction between the two contaminants, the risk for NHL was significantly elevated. nih.govnih.gov This suggests that the formation of this compound could be the underlying cause of the increased cancer risk. unl.edunih.gov

The study reported a 2.5-fold increased risk of NHL for individuals exposed to both atrazine and nitrate in their drinking water compared to unexposed subjects. nitrateinwater.orgnih.gov The risk was particularly pronounced for indolent B-cell lymphoma, a subtype of NHL, which showed a 3.5-fold higher risk. nitrateinwater.orgnih.gov This finding is supported by in vitro research showing that NNAT can cause chromosomal abnormalities in human lymphocytes at concentrations much lower than atrazine or nitrate alone, indicating it is more genotoxic. nih.govcdc.gov

Table 1: Risk of Non-Hodgkin Lymphoma Associated with Combined Atrazine and Nitrate Exposure in Drinking Water

| Health Outcome | Exposure Group | Odds Ratio (OR) | 95% Confidence Interval (CI) | Source |

|---|---|---|---|---|

| All Non-Hodgkin Lymphoma | Interaction of Nitrate and Atrazine | 2.5 | 1.0–6.2 | nih.govnih.gov |

| Indolent B-cell Lymphoma | Interaction of Nitrate and Atrazine | 3.5 | 1.0–11.6 | nih.govnih.gov |

| Aggressive B-cell Lymphoma | Interaction of Nitrate and Atrazine | 1.9 | 0.6–5.58 | nih.govnih.gov |

Birth Defects

While direct epidemiological evidence linking this compound to birth defects in humans is scarce, animal studies have raised significant concerns. nitrateinwater.org Research on chicken embryos exposed to NNAT revealed a high percentage of malformations, including neural tube defects, heart defects, gastroschisis (an abdominal wall defect), microphthalmia (abnormally small eyes), and craniofacial hypoplasia. researchgate.net In one study, 23% of surviving embryos exposed to NNAT were malformed. nitrateinwater.orgresearchgate.net

These findings in animal models are concerning because human epidemiological studies have already linked maternal exposure to high concentrations of nitrate in drinking water with an increased risk of birth defects such as neural tube defects, oral clefts, and limb deficiencies. nitrateinwater.orgtamu.edu Similarly, exposure to atrazine in drinking water has been associated with abdominal defects. nitrateinwater.org The potential for these two compounds to react and form the more toxic NNAT in vivo provides a plausible mechanism for these adverse reproductive outcomes. unl.edunitrateinwater.org

Challenges and Data Gaps in Epidemiological Studies of this compound Exposure

In Vivo Formation: A primary challenge is that NNAT is not typically a direct environmental contaminant but is formed inside the body from its precursors, atrazine and nitrate. unl.eduunl.edu This makes direct exposure assessment nearly impossible. Epidemiological studies must rely on measuring the precursors in drinking water or food and inferring the potential for NNAT formation, which is an indirect and imprecise measure of exposure. nih.govnih.gov

Lack of Human Carcinogenicity Data: There is inadequate evidence on the carcinogenicity of atrazine in humans, and even less for NNAT. nih.goviarc.fr An early carcinogenicity study of NNAT in rodents was terminated prematurely due to excessive toxicity, leaving a critical data gap on its potential to cause cancer at lower, more environmentally relevant doses. iarc.fr

Exposure to Chemical Mixtures: Humans are rarely exposed to a single chemical. In agricultural areas, drinking water can contain a mixture of pesticides and fertilizers. cdc.govtamu.edu It is difficult to isolate the health effects of NNAT from the potential effects of the precursor compounds (atrazine, nitrate) and other co-occurring contaminants. cdc.gov This issue of co-exposure complicates the interpretation of epidemiological findings. iarc.fr

Inadequate Exposure Assessment: Many biomonitoring studies have historically focused on a single atrazine metabolite (ammelide) to assess exposure, which can lead to significant underestimation. iarc.fr More recent research shows that other metabolites are more predominant, and a multi-metabolite approach is needed to accurately characterize atrazine exposure levels in a population. iarc.fr

Limited Human Studies: There are very few human studies that specifically report the risk of disease from exposure to mixtures of contaminants like atrazine and nitrate. unl.edu Most research focuses on single chemicals, despite the reality of mixed exposures. unl.edu

Integrated Risk Assessment Approaches for this compound

Given the complexity of assessing the risk from this compound, which is formed from a chemical interaction, integrated risk assessment approaches are necessary. These methods move beyond evaluating single chemicals to consider the effects of mixtures.

The Agency for Toxic Substances and Disease Registry (ATSDR) has developed "Interaction Profiles" for priority mixtures of hazardous substances, including one for atrazine, nitrate, and other chemicals. cdc.gov This approach is crucial because data on the health effects of the complete mixture are often unavailable. cdc.gov The assessment relies on:

Component-Based Assessment: The risk assessment evaluates the health effects and mechanisms of the individual components (atrazine and nitrate) and then considers the toxicological data on their joint action. cdc.gov For instance, the assessment considers the potential for atrazine to react with nitrite (B80452) (the metabolite of nitrate) to form N-nitrosamines, which are a class of compounds with known carcinogenic potential. cdc.govresearchgate.net

Addressing Uncertainty: These integrated approaches explicitly acknowledge the data gaps and uncertainties. cdc.gov For example, while structure-activity relationships suggest NNAT may be carcinogenic, it has not been adequately tested. cdc.gov The risk assessment highlights this as an unresolved issue requiring further research. cdc.gov

Risk assessments for atrazine conducted by regulatory bodies also consider its potential conversion to genotoxic this compound in the environment or the digestive system. nih.govresearchgate.net However, some have concluded that N-nitrosotriazines are unlikely to be the primary driver of certain tumors observed in specific rat studies, attributing those to different, non-genotoxic mechanisms. nih.govresearchgate.net This highlights the ongoing scientific debate and the need for more data to clarify the specific risks posed by NNAT formation in humans.

Recommendations for Future Epidemiological and Human Health Research

To address the existing uncertainties and data gaps surrounding the health risks of this compound, several key areas of research have been recommended.

Conduct Larger Epidemiological Studies: The findings of an elevated risk for Non-Hodgkin Lymphoma from combined atrazine and nitrate exposure are based on a single regional study. nih.govnih.gov Larger, multi-center case-control and cohort studies are warranted to confirm these findings and to better quantify the risk. nih.govnih.gov

Improve Exposure Assessment: Future studies must move beyond simply measuring contaminant levels in water and incorporate more sophisticated exposure assessment methods. mdpi.com This includes biomonitoring for a wider range of atrazine metabolites to avoid underestimating exposure and developing methods to better estimate in vivo formation of NNAT. iarc.frresearchgate.net